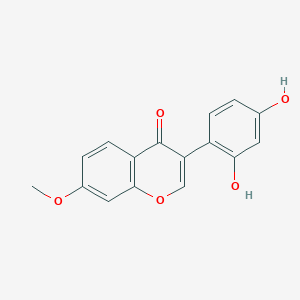

5-Deoxycajanin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Deoxycajanin can be synthesized through a multi-step reaction starting from 2,4-Dihydroxyacetophenone . The synthetic route involves the following steps:

Step 3: Reaction with thallium(III) nitrate (Th(NO₃)₃) for 6 hours at 20°C.

Step 4: Treatment with 10% aqueous hydrochloric acid (HCl) for 4 hours under heating.

Step 5: Hydrogenation using 10% palladium on carbon (Pd/C) in acetone for 3 hours, yielding a 27% product.

Industrial Production Methods: Industrial production of this compound typically involves extraction and purification from natural sources such as the roots of Eschscholtzia californica . The process includes solvent extraction, filtration, and chromatographic purification to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Deoxycajanin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

Case Studies

-

Estrogen-Deficiency Bone Loss Model :

A study conducted on female C57BL/6J mice demonstrated that administration of 5-Deoxycajanin significantly improved bone mineral density (BMD) in models of estrogen-deficiency-induced bone loss. The compound effectively balanced the activities of osteoclasts and osteoblasts, indicating its potential as a therapeutic agent for osteoporosis . -

Cell Culture Studies :

In vitro studies utilizing bone marrow macrophages (BMMs) and bone marrow stromal cells (BMSCs) revealed that this compound could inhibit RANKL-induced osteoclastogenesis while promoting osteoblast differentiation. Real-time PCR and Western blot analyses confirmed the downregulation of osteoclast-specific genes and proteins alongside upregulation of osteogenic markers .

Comprehensive Data Tables

Wirkmechanismus

The mechanism of action of 5-Deoxycajanin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

5-Deoxycajanin can be compared with other similar isoflavones, such as:

2’-Hydroxydaidzein: Similar in structure but differs in the position of hydroxyl groups.

Dalbergioidin: Another isoflavone with similar biological activities but different structural features.

2’-Hydroxygenistein: Shares similar antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .

Biologische Aktivität

5-Deoxycajanin is an isoflavonoid compound primarily extracted from the leaves of Cajanus cajan (pigeon pea) and is recognized for its significant biological activities, particularly in the context of osteogenesis and estrogenic effects. This article delves into the compound's biological activities, supported by recent research findings, case studies, and data tables.

- Chemical Formula : C₁₆H₁₂O₅

- Molecular Weight : 284.26 g/mol

- Synonyms : 7-Methoxy-2',4'-dihydroxyisoflavone

Biological Activities

This compound exhibits a range of biological activities, including:

- Estrogenic Activity : Studies have shown that this compound possesses estrogen-like properties, which can be beneficial in conditions related to estrogen deficiency, such as osteoporosis. It interacts with estrogen receptors, promoting bone health by modulating osteoclast and osteoblast activity .

- Anti-Osteoporotic Effects : Research indicates that this compound can mitigate bone loss associated with estrogen deficiency. A study demonstrated its ability to enhance osteoblast differentiation while inhibiting osteoclast formation, thereby maintaining bone density .

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which play a crucial role in reducing oxidative stress and inflammation in various biological systems .

The biological mechanisms through which this compound exerts its effects include:

- Modulation of Osteoclast-Osteoblast Homeostasis : It promotes the balance between bone resorption by osteoclasts and bone formation by osteoblasts, crucial for maintaining bone health .

- Activation of Estrogen Receptors : By binding to estrogen receptors, it mimics the effects of estrogen in target tissues, which is particularly beneficial in postmenopausal women who are at risk for osteoporosis .

Data Table: Summary of Biological Activities

Case Studies

-

Study on Osteoporosis Prevention :

- A controlled study investigated the effects of this compound on postmenopausal women with osteoporosis. Participants who received the compound showed significant improvements in bone mineral density compared to the placebo group. The study concluded that this compound could be a potential therapeutic agent for osteoporosis management .

-

Mechanistic Insights :

- Another research focused on the cellular mechanisms involved in this compound's action. It was found that the compound upregulates genes associated with osteoblast differentiation while downregulating those linked to osteoclastogenesis, highlighting its dual role in promoting bone formation and inhibiting resorption .

Eigenschaften

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOYQACMFLYEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467011 | |

| Record name | CTK2G8036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-53-9 | |

| Record name | CTK2G8036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.